molecular formula C6H13I B583676 1-Iodohexane-d13 CAS No. 1346599-58-3

1-Iodohexane-d13

Cat. No.: B583676
CAS No.: 1346599-58-3
M. Wt: 225.154
InChI Key: ANOOTOPTCJRUPK-UTBWLCBWSA-N
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Description

1-Iodohexane-d13 is a stable, isotopically labelled compound with the molecular formula C6D13I and a molecular weight of 225.15 g/mol . It is the deuterated analog of 1-Iodohexane (CAS 638-45-9), a key organoiodine compound that serves as a versatile alkylating agent in modern organic synthesis . The core value of this compound lies in its application as a critical precursor and tracer in research. It is primarily used to facilitate nucleophilic substitution reactions, enabling the introduction of a hexyl-d13 group into target molecules to form new carbon-carbon and carbon-heteroatom bonds . This mechanism is essential for building complex molecular structures in synthetic chemistry. Its main applications include serving as a labelled chemical intermediate in the development of new materials and in synthetic pathways for pharmaceutical research, particularly where specific alkyl chains are required . The deuterium labelling makes it an invaluable tool in various research fields. This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1346599-58-3

Molecular Formula

C6H13I

Molecular Weight

225.154

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecadeuterio-6-iodohexane

InChI

InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

ANOOTOPTCJRUPK-UTBWLCBWSA-N

SMILES

CCCCCCI

Synonyms

1-Hexyl-d13 Iodide;  1-Iodo-n-hexane-d13;  Hexyl-d13 Iodide;  NSC 9251-d13;  n-Hexyl-d13 Iodide; 

Origin of Product

United States

Synthetic Methodologies for 1 Iodohexane D13

Deuterium (B1214612) Incorporation Strategies

Halogen Exchange Reactions for Iodohexane Formation

Conversion from Deuterated Bromohexanes or Chlorohexanes

A primary route for synthesizing 1-Iodohexane-d13 involves the halide exchange reaction, commonly known as the Finkelstein reaction, starting from a deuterated hexyl halide precursor, such as 1-bromohexane-d13 (B151944) or 1-chlorohexane-d13. This method relies on the principle that iodide ions are better nucleophiles than bromide or chloride ions in polar aprotic solvents, driving the equilibrium towards the formation of the alkyl iodide.

The reaction typically involves treating the deuterated hexyl halide with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. Acetone (B3395972) is a common solvent for this transformation, as sodium iodide is soluble in acetone, while the byproduct sodium bromide or chloride is not, leading to precipitation and driving the reaction to completion. Dimethylformamide (DMF) can also be employed as a solvent.

While specific literature detailing the Finkelstein conversion of deuterated hexyl halides to this compound was not directly found in the provided snippets, the reaction is a well-established transformation in organic synthesis. For instance, the synthesis of non-deuterated 1-iodohexane (B118524) from 1-chlorohexane (B165106) using sodium iodide in acetone under microwave irradiation is described chemicalbook.com. It is highly probable that analogous conditions, adapted for the deuterated precursors, would yield this compound with high efficiency.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate and enhance various organic transformations, including halide exchange reactions. The application of microwave energy can lead to significantly reduced reaction times, improved yields, and increased energy efficiency compared to conventional heating methods youtube.com.

In the context of 1-Iodohexane synthesis, microwave irradiation has been successfully applied to the conversion of 1-chlorohexane to 1-iodohexane using sodium iodide in acetone. A typical procedure involves treating the reactants in a sealed vessel under microwave irradiation at controlled power and temperature for a short duration (e.g., 180 Watt, 2 bar, 80°C, 10 min) chemicalbook.com. This method offers a rapid and efficient pathway to the desired alkyl iodide. By extension, similar microwave-assisted protocols are expected to be effective for the synthesis of this compound from its deuterated halide precursors, potentially offering faster reaction kinetics and higher throughput.

Microwave-assisted deuterium exchange reactions have also been reported for other substrates, achieving rapid reactions and high isotope efficiency researchgate.netmdpi.com. This underscores the general applicability of microwave technology in facilitating deuteration and related transformations.

Catalytic Systems in this compound Synthesis

Catalytic systems play a pivotal role in modern organic synthesis, enabling selective transformations and efficient deuterium incorporation. Both transition metal catalysis and organocatalysis offer distinct advantages for the synthesis of labeled compounds.

Transition Metal Catalysis (e.g., Palladium) in Deuterium Incorporation

Transition metal catalysts, particularly palladium complexes, are widely employed for C-H activation and functionalization, including deuteration reactions. These methods often utilize deuterium gas (D2) or deuterium oxide (D2O) as the deuterium source.

Palladium-catalyzed reactions have been developed for the deuteration of various organic molecules. For instance, palladium catalysts, often supported on carbon (Pd/C), in conjunction with D2O, can facilitate hydrogen-deuterium (H-D) exchange reactions researchgate.netmdpi.comacs.org. These methods can achieve site-selective deuteration, depending on the substrate and reaction conditions. While many studies focus on the deuteration of aromatic systems or specific functional groups acs.org, the principles are transferable to aliphatic systems. For example, palladium-catalyzed C-H deuteration using D2O as a solvent and deuterium source has demonstrated high degrees of deuterium incorporation in various substrates acs.org. Such catalytic systems could potentially be employed to introduce deuterium into a hexane (B92381) precursor before or during the formation of the iodohexane moiety, or to directly deuterate a hexyl halide precursor.

Organocatalysis and Non-Metal Mediated Approaches

Organocatalysis offers an alternative to metal-based catalysis, utilizing small organic molecules to promote reactions. These methods can provide high selectivity and operate under mild conditions, often employing readily available deuterium sources like D2O researchgate.netcardiff.ac.uk.

Organocatalyzed deuteration of α-C-H bonds in ketones, for example, has been achieved with good to excellent deuterium incorporation (90%-97%) using D2O under mild conditions cardiff.ac.uk. Similarly, organocatalysts have been utilized for the deuteration of carbonyl compounds researchgate.net. While direct applications of organocatalysis for the synthesis of this compound specifically were not detailed in the provided search results, these approaches represent a promising avenue for non-metal mediated deuterium incorporation into hexane derivatives, potentially leading to deuterated precursors for the Finkelstein reaction.

Optimization of Synthetic Routes for Deuterium Purity and Yield

Control of Regioselectivity and Stereoselectivity of Deuterium Incorporation

Deuterium Purity and Yield: The efficiency of deuterium incorporation is often quantified as isotopic enrichment or deuterium incorporation percentage. Methods employing microwave-assisted deuterium exchange with D2O/CF3COOD can achieve high isotope efficiency, approaching 100%, although some loss may occur during work-up, resulting in 85-90% incorporation researchgate.net. Palladium-catalyzed reactions can also yield high incorporation levels acs.org. Optimizing reaction parameters such as temperature, reaction time, catalyst loading, and the concentration of the deuterium source is crucial for maximizing both yield and deuterium purity.

Regioselectivity and Stereoselectivity: Regioselectivity refers to the preferential incorporation of deuterium at specific positions within the molecule. For instance, microwave activation with Pd/C in D2O has shown selective deuteration of benzylic hydrogens in phenylalanine, with minimal exchange at other positions mdpi.com. Similarly, H/D exchange can occur at the most labile C-H positions, such as those adjacent to carbonyl groups, with high selectivity mdpi.com.

While stereoselectivity is generally not a primary concern for a simple linear molecule like this compound (unless specific chiral deuteration strategies are employed), controlling the regioselectivity of deuterium incorporation is vital. For example, if a partially deuterated precursor is used, or if direct C-H deuteration is performed on a non-deuterated hexane derivative, understanding and controlling which carbon-deuterium bonds are formed is essential. Methods utilizing specific catalysts or reaction conditions can direct deuterium incorporation to desired positions, ensuring the synthesis of the precisely labeled this compound.

Data Tables

The following tables summarize key synthetic methodologies and conditions relevant to the preparation of this compound.

Table 1: Microwave-Assisted Halide Exchange Conditions (Analogous to this compound Synthesis)

Precursor (Deuterated)ReagentSolventMicrowave ConditionsProductYieldCitation
1-Chlorohexane-d_xSodium IodideAcetone180 Watt, 2 bar, 80°C, 10 min1-Iodohexane-d_x_N/A chemicalbook.com
Deuterated Hexyl HalideSodium IodideAcetoneSimilar conditions expectedThis compoundN/A chemicalbook.com

Note: The specific degree of deuteration (d_x) for the precursor is not specified in the source, but the method is applicable to deuterated analogues.

Table 2: General Deuteration Methods and Outcomes Relevant to this compound Synthesis

Method TypeDeuterium SourceCatalyst/MediatorConditions/NotesDeuterium IncorporationYieldCitation
Microwave-assisted exchangeD2O/CF3COODN/ARapid (<15 min)~100% (work-up: 85–90%)N/A researchgate.net
Pd/C catalyzed H-D exchangeD2OPd/CMicrowave activation at 80 °C (selective deuteration of benzylic H in phenylalanine)High (site-specific)N/A mdpi.com
Pd-catalyzed C-H deuterationD2O/HFIPPd catalyste.g., 48 h reaction time for arenes; high H/D exchange observed (e.g., DTotal = 4.22 for an arene derivative)HighN/A acs.org
Organocatalyzed deuterationD2OOrganocatalystGood to excellent deuterium incorporation (90%-97%) in diverse ketones.90-97%N/A cardiff.ac.uk

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the structure and purity of organic compounds, especially those with isotopic labeling. The presence of deuterium (B1214612) significantly influences the NMR spectra, providing unique insights.

Deuterium NMR (²H NMR) for Deuterium Content and Position Determination

Deuterium NMR (²H NMR) is a direct method for assessing the extent and location of deuterium incorporation within a molecule. Unlike proton NMR (¹H NMR), ²H NMR signals are typically broader due to the quadrupolar nature of the deuterium nucleus (spin I=1) wikipedia.orgmagritek.comhuji.ac.il. However, this technique is invaluable for confirming successful deuteration, as a fully deuterated compound will exhibit strong signals in the ²H NMR spectrum while showing a complete absence or significantly reduced signals in the ¹H NMR spectrum for the deuterated positions wikipedia.orgmagritek.com.

For 1-Iodohexane-d13, a ²H NMR spectrum would ideally show signals corresponding to the six chemically distinct carbon environments, each bearing deuterium atoms. The chemical shift of these deuterium signals closely mirrors those of their proton counterparts in the non-deuterated analog, although resolution is generally lower wikipedia.orgmagritek.com. The presence of distinct signals for each deuterated carbon environment allows for the determination of deuterium distribution and the confirmation of complete deuteration at all positions except where the iodine is attached. This technique is particularly useful for verifying the enrichment level of highly deuterated compounds, where residual proton signals in ¹H NMR might be too weak to accurately quantify sigmaaldrich.com.

Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) for Structural Confirmation and Impurity Analysis

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides direct information about the carbon backbone of the molecule fiveable.meslideshare.netwikipedia.orgbhu.ac.inopenstax.orgsavemyexams.com. In this compound, the ¹³C NMR spectrum would reveal signals for the six carbon atoms. The presence of deuterium on adjacent carbons leads to ¹³C-¹H coupling, which can be observed in ¹³C NMR spectra if proton decoupling is not fully applied or in specific experiments like DEPT. More significantly, deuterium isotope effects (DIE) can perturb the chemical shifts of ¹³C nuclei. The largest effect is observed for the carbon directly bonded to deuterium, with effects diminishing rapidly with intervening bonds acs.orgnih.gov. For this compound, the ¹³C signal for C1 (attached to iodine and deuterium) and C2 (adjacent to C1) would likely show the most pronounced shifts due to deuterium substitution compared to non-deuterated hexane (B92381) acs.orgnih.gov. ¹³C NMR is crucial for confirming the carbon skeleton and identifying any carbon-containing impurities.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is essential for identifying any residual non-deuterated protons, which serve as indicators of incomplete deuteration or the presence of proton-containing impurities huji.ac.ilstudymind.co.uklibretexts.orglibretexts.orgsavemyexams.com. In a highly deuterated sample like this compound, the ¹H NMR spectrum should ideally show only very weak signals corresponding to residual protons. The chemical shifts of these residual protons would be characteristic of their positions within the iodohexane chain. For instance, a residual proton on C1 (CH₂I) would appear at a different chemical shift than a residual proton on C6 (CH₃) nih.govdocbrown.info. The integration of these residual proton signals can provide a quantitative measure of the remaining proton content, thus indicating the degree of deuteration.

Applications in Investigating Molecular Dynamics and Interactions

Deuterium labeling, combined with NMR techniques, is a powerful tool for studying molecular dynamics and interactions nih.govrsc.orgnih.govacs.orgmdpi.comrug.nl. Deuterium has different relaxation properties compared to hydrogen, which can be exploited to study molecular motion. For instance, the quadrupolar relaxation of deuterium nuclei provides information about the local environment and motion on various timescales wikipedia.orgnih.gov.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight, elemental composition, and purity of chemical compounds. For deuterated molecules, MS techniques are particularly adept at confirming the isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition and the confirmation of isotopic labeling nih.govlcms.czresearchgate.net. The molecular formula of this compound is C6D13I.

The theoretical exact mass of this compound (C6D13I) can be calculated using the precise masses of its constituent isotopes:

Carbon-12 (¹²C): 12.000000 u

Deuterium (²H or D): 2.0141017937 u

Iodine-127 (¹²⁷I): 126.904473 u

Therefore, the theoretical exact mass is: (6 × 12.000000 u) + (13 × 2.0141017937 u) + 126.904473 u = 72.000000 u + 26.1833233181 u + 126.904473 u = 225.0877963181 u .

An HRMS analysis of this compound would be expected to yield a molecular ion peak very close to this calculated exact mass, confirming the presence of six carbon atoms, thirteen deuterium atoms, and one iodine atom. HRMS is also crucial for detecting and quantifying impurities, as even slight variations in elemental composition (e.g., a molecule with an extra hydrogen instead of deuterium, or a different halogen) would result in a significantly different measured mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry thieme-connect.denih.govmdpi.comoup.comacs.orggoogle.com. GC-MS is ideal for analyzing volatile and semi-volatile compounds like this compound, allowing for its separation from potential impurities and its quantification in complex mixtures.

In GC-MS analysis, this compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. Upon elution, the separated components enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum provides a characteristic fragmentation pattern that can be used for identification. For iodoalkanes, fragmentation often involves the cleavage of the relatively weak C-I bond, leading to ions related to the loss of iodine docbrown.infothieme-connect.dentu.edu.sgucsb.edudocbrown.info. The presence of deuterium will shift the mass-to-charge ratio (m/z) of the molecular ion and its fragments accordingly.

GC-MS is widely used for quantitative analysis, particularly when employing deuterated compounds as internal standards. By comparing the peak area of the analyte (this compound) to that of a known amount of a deuterated internal standard (or vice versa, if this compound is the standard), accurate quantification can be achieved, correcting for variations in sample preparation and instrument response nih.govmdpi.comoup.comacs.org. The presence of the thirteen deuterium atoms will result in a molecular ion peak and fragment ions that are 13 mass units higher than their non-deuterated counterparts.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Studies

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique used to precisely measure the relative abundances of isotopes within a sample caltech.eduwikipedia.org. For deuterated compounds like this compound, IRMS is crucial for determining the isotopic enrichment and confirming the extent of deuterium incorporation, which is critical for its application in tracer studies and quantitative analysis nih.govnih.govresearchgate.net.

The principle of IRMS involves ionizing the sample and then separating the ions based on their mass-to-charge ratio (m/z) wikipedia.org. For hydrogen isotopes, this typically requires converting the hydrogen atoms within the molecule into H₂ gas, often through high-temperature conversion, before analysis nih.gov. The ratio of deuterium (D) to protium (B1232500) (H) in the sample is then accurately measured. The naturally occurring variations in the D/H ratio are significant, making it a sensitive tracer nih.gov. IRMS instruments, often of the magnetic sector type, are designed for high precision and accuracy in these measurements, allowing for the detection of subtle isotopic variations caltech.eduwikipedia.org. By analyzing the specific mass fragments corresponding to deuterated species, researchers can confirm the isotopic purity of this compound and quantify the level of deuterium enrichment. Techniques such as Gas Chromatography coupled with IRMS (GC/IRMS) can be employed to analyze specific compounds within complex mixtures and determine their isotopic composition in real-time caltech.edunih.gov. Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) can also be utilized to study the isotopic purity of deuterated compounds by distinguishing between different isotopolog ions (e.g., D₀, D₁, ..., D₁₃) researchgate.net.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding of a compound by analyzing how molecules interact with electromagnetic radiation msu.edulibretexts.orgopenstax.org. These methods are particularly powerful for studying the effects of isotopic substitution, such as the replacement of hydrogen with deuterium in this compound.

Analysis of Vibrational Modes and Isotope Effects

In both IR and Raman spectroscopy, molecular vibrations, such as stretching and bending of chemical bonds, absorb or scatter energy at specific frequencies. These frequencies are directly related to the masses of the atoms involved and the strength of the chemical bonds, as described by the harmonic oscillator model (νe = 1/2π * √(k/µ)), where 'k' is the force constant and 'µ' is the reduced mass of the vibrating system msu.edulibretexts.org.

The substitution of hydrogen with deuterium in this compound significantly alters the reduced mass of the C-D bonds compared to the C-H bonds in its non-deuterated counterpart. Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond, assuming the force constant (bond strength) remains largely unchanged msu.edulibretexts.org. This increase in reduced mass leads to a decrease in the vibrational frequency (a "downshift") for C-D stretching and bending modes compared to their C-H counterparts msu.edulibretexts.orgnih.gov. For instance, C-H stretching vibrations typically occur in the range of 2650–3050 cm⁻¹, while C-D stretching vibrations are found at lower frequencies, around 2050–2250 cm⁻¹ rsc.org. This predictable shift in vibrational frequencies allows for the identification and characterization of deuterated positions within a molecule. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability msu.edulibretexts.org. Both techniques can therefore be used to observe the impact of deuteration on the vibrational spectrum of this compound, confirming the presence and location of deuterium atoms and providing insights into the nature of its molecular vibrations and potential isotope effects on these modes libretexts.orgnih.govosti.gov.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of chemical compounds, including deuterated molecules like this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Flash Chromatography for Diastereomer Separation

Flash chromatography is a rapid and efficient technique for purifying organic compounds, typically employing silica (B1680970) gel or other stationary phases under moderate pressure to accelerate solvent flow slideshare.net. It is particularly useful for separating mixtures of compounds with different polarities. While this compound itself is not inherently a mixture of diastereomers (as it lacks chiral centers unless further substituted), the principles of flash chromatography are relevant for purifying related intermediates or products that might be diastereomeric. Diastereomers, which are stereoisomers that are not mirror images, possess different physical properties, including polarity and solubility, which can be exploited for their separation using techniques like flash chromatography mysagestore.comresearchgate.net. By using stacked cartridges or optimizing solvent systems, flash chromatography can achieve good resolution for separating diastereomeric mixtures, offering a higher throughput and lower cost compared to some other preparative methods mysagestore.com.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for the separation, identification, and quantification of compounds in complex mixtures noblelight.comnih.govwikipedia.org. It is widely used for assessing the purity of synthesized compounds, including pharmaceuticals and research chemicals like this compound noblelight.comnih.gov. HPLC utilizes high-pressure pumps to deliver a mobile phase through a column packed with a stationary phase, leading to the separation of analytes based on their differing affinities for these phases wikipedia.org.

For purity assessment, HPLC can effectively separate this compound from any residual starting materials, by-products, or degradation products nih.govwikipedia.org. The separated components are detected, typically by UV-Vis detectors, and their retention times and peak areas are used to determine purity nih.govwikipedia.org. The use of deuterated compounds as internal standards in HPLC-MS/MS analyses is common, where HPLC is used to separate the analyte from its deuterated counterpart before mass spectrometric detection oup.com. Deuteration itself can sometimes influence chromatographic behavior due to subtle changes in lipophilicity or polarity, an effect that can be studied using HPLC oup.com. Modern HPLC systems, often coupled with diode array detectors (DAD), provide high resolution and sensitivity, making them ideal for rigorous purity checks nih.gov.

Reactivity and Reaction Mechanisms Involving 1 Iodohexane D13

Fundamental Chemical Transformations

Nucleophilic substitution reactions, where the iodide ion is replaced by another nucleophile, are fundamental transformations for iodoalkanes. These reactions typically proceed through either a concerted, bimolecular (SN2) pathway or a stepwise, unimolecular (SN1) pathway. ucsb.educhemguide.co.uk Deuterium (B1214612) labeling in 1-Iodohexane-d13 is instrumental in distinguishing between these two mechanisms, primarily through the analysis of secondary kinetic isotope effects (SKIEs). wikipedia.org

In the SN2 mechanism , a nucleophile attacks the carbon atom bearing the iodine from the backside in a single, concerted step, leading to an inversion of stereochemistry. youtube.comchemguide.co.uk The bonds to the deuterium atoms on the alpha-carbon (the carbon bonded to the iodine) are not broken during this process. However, the hybridization of the alpha-carbon changes from sp³ in the reactant to a more sp²-like state in the transition state. This change in hybridization typically results in a small inverse secondary KIE (kH/kD < 1) or a KIE close to unity. princeton.edu

The SN1 mechanism involves a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-I bond to form a planar carbocation intermediate. ucsb.edumasterorganicchemistry.com The nucleophile then attacks this intermediate in a second, faster step. youtube.com The formation of the sp²-hybridized carbocation from the sp³-hybridized starting material weakens the adjacent C-D bonds. This weakening leads to a small but measurable normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.2 for α-deuterium substitution. wikipedia.orgprinceton.edu Therefore, a careful measurement of the reaction rate of this compound compared to its non-deuterated counterpart can provide strong evidence for the operative substitution mechanism.

MechanismRate-Determining StepHybridization Change at α-CarbonExpected α-Secondary KIE (kH/kD)
SN2 Nucleophilic attacksp³ → sp²-like (transition state)~0.95 - 1.05
SN1 C-I bond cleavagesp³ → sp² (intermediate)~1.1 - 1.2

In addition to substitution, this compound can undergo elimination reactions to form hexene isomers. These reactions also occur via two primary mechanisms: bimolecular (E2) and unimolecular (E1).

The E2 mechanism is a concerted process where a base removes a deuterium atom from the beta-carbon (adjacent to the alpha-carbon) at the same time the C-I bond breaks and a double bond forms. Since a C-D bond is broken in the rate-determining step, this pathway exhibits a large primary kinetic isotope effect. princeton.edu The rate of reaction for a deuterated substrate like this compound would be significantly slower than for non-deuterated 1-Iodohexane (B118524), with kH/kD values typically ranging from 6 to 10. wikipedia.org

The E1 mechanism proceeds through the same initial step as the SN1 reaction: the formation of a carbocation intermediate. princeton.edu In a subsequent step, a weak base removes a deuterium atom from the beta-carbon to form the alkene. Because the C-D bond is not broken in the rate-determining step, the E1 mechanism does not show a large primary KIE. princeton.edu However, the carbocation intermediate can potentially undergo rearrangements or reversible deprotonation-reprotonation steps, especially if the solvent can act as both a base and an acid. This can lead to deuterium scrambling , where deuterium atoms move to different positions on the carbon skeleton before the final elimination product is formed. Observing such scrambling would be strong evidence against a concerted E2 pathway.

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator, generating a deuterated hexyl radical and an iodine radical. nih.gov These radical intermediates are highly reactive and can participate in a variety of transformations. researchgate.netnih.gov

The formation of the 1-hexyl-d13 radical is the entry point into radical-mediated reactions. This transient species is electron-deficient and seeks to achieve a more stable electron configuration. researchgate.net The direct detection and characterization of such short-lived radical intermediates are challenging but can be accomplished using specialized techniques. Methods like electron spin resonance (ESR) spectroscopy can provide structural information about the radical. Alternatively, radical trapping experiments can be employed, where a "spin trap" molecule reacts with the hexyl-d13 radical to form a more stable, detectable radical adduct. researchgate.net The resulting adduct can then be analyzed by mass spectrometry or NMR spectroscopy to confirm the structure of the initial intermediate. researchgate.net

Once formed, the 1-hexyl-d13 radical can propagate a radical chain reaction. researchgate.net A typical propagation step might involve the abstraction of an atom from another molecule, generating a new radical. For example, the hexyl-d13 radical could abstract a hydrogen atom from a solvent molecule. The presence of deuterium on the hexyl radical backbone can influence the rates of these propagation steps, as well as termination steps, through kinetic isotope effects. If a C-D bond within the radical itself were to be broken in a subsequent step (a less common event but possible in certain rearrangements), a primary KIE would be observed. More commonly, secondary KIEs may arise, subtly altering the selectivity and efficiency of the radical chain process. The chain reaction concludes when two radicals combine in a termination step. researchgate.net

Radical Reactions and Pathways

Mechanistic Probes and Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a primary tool for using this compound as a mechanistic probe. columbia.edu It is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD). wikipedia.org

Primary KIEs are observed when a bond to the isotope is broken in the rate-determining step of the reaction. columbia.edu As seen in the E2 reaction, the cleavage of a C-D bond is energetically more demanding than cleavage of a C-H bond due to the lower zero-point energy of the C-D bond, resulting in a slower reaction and a kH/kD ratio significantly greater than 1. libretexts.org

Secondary KIEs occur when the bond to the isotope is not broken in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but provide crucial information about changes in the chemical environment around the isotopic label. princeton.edu As discussed, the change in hybridization at the alpha-carbon during SN1 and SN2 reactions leads to distinct normal and inverse secondary KIEs, respectively, allowing for a clear differentiation between the two pathways.

The following table summarizes the expected KIEs for the principal mechanisms involving deuterated iodohexane, highlighting its utility as a mechanistic probe.

Table: Expected Kinetic Isotope Effects (KIE) for Reactions of this compound
Reaction TypeMechanismIsotopic Position (Bond Broken)KIE TypeExpected kH/kD Value
SubstitutionSN1α-deuterium (Cα-D)Secondary> 1 (Normal, ~1.1-1.2)
SN2α-deuterium (Cα-D)Secondary≤ 1 (Inverse or Unity)
EliminationE1β-deuterium (Cβ-D)Primary (but not in RDS)~ 1 (No significant KIE)
E2β-deuterium (Cβ-D)Primary>> 1 (Large, ~6-10)

Application of this compound as a Stereochemical Probe

The use of isotopically labeled compounds, such as this compound, serves as a refined method for probing the stereochemistry of reaction mechanisms. While chirality is often explored using enantiomerically pure substrates, deuterium labeling allows for the investigation of reactions at prochiral centers or to trace the fate of specific atoms without introducing significant steric changes.

In the context of organometallic chemistry, deuterium-labeled primary alkyl iodides have been employed to distinguish between different mechanistic pathways, such as SN2-type mechanisms and oxidative addition (OA) pathways. chemrxiv.org For instance, the reaction of a palladacycle with a deuterated primary alkyl iodide can reveal whether the reaction proceeds with inversion of stereochemistry, characteristic of an SN2 pathway, or retention of stereochemistry, which is often associated with oxidative addition. chemrxiv.org By analyzing the configuration of the deuterium atoms in the product, researchers can gain a deeper understanding of the elementary steps involved in catalytic cycles. chemrxiv.org

A hypothetical study using this compound could involve its reaction with a nucleophile. The analysis of the resulting product's stereochemistry would indicate the preferred reaction pathway.

Table 1: Hypothetical Stereochemical Outcomes for the Reaction of this compound

Reaction PathwayExpected Stereochemical Outcome at C1Mechanistic Implication
SN2 Inversion of configurationNucleophilic attack from the backside of the C-I bond.
Oxidative Addition Retention of configurationConcerted addition of the C-I bond to a metal center.
Radical RacemizationFormation of a planar radical intermediate.

Elucidation of Rate-Determining Steps through KIE Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for understanding the structure of the transition state. wikipedia.orgprinceton.edu The KIE is the ratio of the reaction rate of a substrate with a lighter isotope to the rate of the same reaction with a heavier isotope (klight/kheavy). For C-H versus C-D bonds, a primary KIE is observed when the bond to the isotope is broken in the rate-limiting step. princeton.eduopenstax.org

In reactions involving this compound, a primary KIE would be expected if the C-D bond cleavage is part of the slowest step of the reaction. For example, in an E2 elimination reaction where a base removes a deuterium atom from the carbon adjacent to the iodine-bearing carbon, a significant KIE would be observed. openstax.org The magnitude of the KIE can provide information about the symmetry of the transition state. princeton.edu

Conversely, if no significant KIE is observed, it suggests that the C-D bond is not broken in the rate-determining step. youtube.com Secondary KIEs, which are smaller effects, can also provide valuable information about changes in hybridization at the deuterated carbon center during the reaction. princeton.edu

Table 2: Representative Kinetic Isotope Effect Data for a Hypothetical E2 Elimination Reaction

SubstrateRate Constant (k) at 25 °C (s⁻¹)Kinetic Isotope Effect (kH/kD)Interpretation
1-Iodohexane 2.8 x 10⁻⁴\multirow{2}{*}{6.8}C-H/C-D bond cleavage occurs in the rate-determining step.
This compound 4.1 x 10⁻⁵The transition state is likely symmetrical.

Organometallic Reactions

This compound is a valuable substrate for studying the mechanisms of organometallic reactions, particularly those involving palladium catalysts. The presence of deuterium atoms allows for detailed mechanistic investigations through KIE studies and product analysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the organic halide to the palladium(0) catalyst is often the rate-determining step. nih.gov

Using this compound in a Suzuki-Miyaura reaction can help to probe the mechanism of the oxidative addition and subsequent steps. For instance, a KIE study could determine if any C-D bonds are involved in the rate-limiting step. While a primary KIE is not expected for the oxidative addition of the C-I bond, secondary KIEs could provide insight into the transition state structure. Furthermore, deuteration can be used to trace the fate of the hexyl group throughout the catalytic cycle and to investigate potential side reactions. mdpi.com

Table 3: Hypothetical Product Distribution in a Suzuki-Miyaura Coupling of an Arylboronic Acid with 1-Iodohexane vs. This compound

SubstrateArylboronic AcidProductYield (%)
1-Iodohexane Phenylboronic acid1-Phenylhexane85
This compound Phenylboronic acid1-Phenylhexane-d1383

The slight difference in yield could be attributed to a small secondary kinetic isotope effect.

Oxidative Addition Mechanisms with Deuterated Alkyl Iodides

Oxidative addition is a fundamental step in many catalytic cycles, involving the insertion of a metal center into a covalent bond. csbsju.edu The mechanism of oxidative addition of alkyl halides to transition metals can proceed through various pathways, including concerted, SN2-type, and radical mechanisms. chemrxiv.org Deuterated alkyl iodides like this compound are instrumental in distinguishing between these pathways. chemrxiv.org

For example, an SN2-type mechanism would result in inversion of stereochemistry at the carbon atom attached to the iodine. chemrxiv.org In contrast, a concerted mechanism would proceed with retention of stereochemistry. Radical mechanisms often lead to a loss of stereochemical information. chemrxiv.org By analyzing the stereochemistry of the resulting organometallic complex formed from this compound, the operative mechanism can be determined.

Computational and Theoretical Investigations of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms.

Applications of 1 Iodohexane D13 in Advanced Chemical Synthesis and Research

As a Building Block for Complex Deuterated Molecules

1-Iodohexane-d13, a deuterated derivative of 1-iodohexane (B118524), serves as a valuable building block in organic synthesis for the introduction of a perdeuterated hexyl chain into a variety of molecular frameworks. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution and a suitable partner in various coupling reactions. The presence of deuterium (B1214612) atoms (d13) provides a stable isotopic label that can be used for a range of applications in materials science and molecular analysis.

Synthesis of Deuterated Long-Chain Alkanes for Materials Science

The synthesis of deuterated long-chain alkanes is of significant interest in materials science, particularly for studies involving neutron scattering techniques. By selectively deuterating specific segments of a polymer or long-chain molecule, researchers can create contrast in neutron scattering experiments, allowing for the detailed investigation of polymer conformation, chain dynamics, and morphology in the solid state and in solution. researchgate.net

While specific examples detailing the use of 1-iodohexahe-d13 are not prevalent in publicly available literature, its role can be inferred from general synthetic strategies for creating deuterated long-chain alkanes. One common approach involves the coupling of deuterated alkyl halides with other hydrocarbon chains. For instance, a Grignard reagent prepared from a long-chain alkyl bromide could react with 1-iodohexahe-d13 in a coupling reaction to form a longer, selectively deuterated alkane.

A representative, though not specific to 1-iodohexahe-d13, synthetic approach is the coupling of two different alkyl chains, one of which is deuterated. The general reaction scheme is as follows:

R-MgBr + I-(CD2)5-CD3 → R-(CD2)5-CD3 + MgBrI

Where 'R' represents a long-chain alkyl group. This methodology allows for the precise placement of the deuterated segment within the final molecule. The efficiency of such coupling reactions is crucial for producing materials with a high degree of isotopic purity, which is essential for accurate neutron scattering analysis.

Illustrative Coupling Reactions for Deuterated Alkanes

Reactant 1 Reactant 2 Catalyst/Conditions Product Isotopic Purity (%)
C12H25MgBr This compound Cu(I) catalyst C12H25-(CD2)5-CD3 >98

These synthesized deuterated long-chain alkanes can be used as model systems to study crystallization behavior, phase transitions, and intermolecular interactions in polyethylene (B3416737) and other polyolefin materials. researchgate.net

Incorporation into Deuterated Heterocycles and Functional Molecules

The introduction of deuterated alkyl chains into heterocyclic and other functional molecules can have significant implications for their physicochemical properties and is a key strategy in drug discovery and development. Deuteration can alter the metabolic stability of a drug by slowing down cytochrome P450-mediated oxidation, a phenomenon known as the kinetic isotope effect. nih.govisotope.com This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced dosage requirements.

This compound can be used to introduce a deuterated hexyl group onto a nitrogen, oxygen, or sulfur atom within a heterocyclic ring system via nucleophilic substitution reactions. For example, the nitrogen atom of an amine-containing heterocycle can be alkylated with 1-iodohexahe-d13 in the presence of a base.

While direct examples using 1-iodohexahe-d13 are scarce in the literature, the general principle of N-alkylation of heterocycles with alkyl halides is a fundamental and widely used transformation in organic synthesis. nih.gov

Representative N-Alkylation of a Heterocycle

Heterocycle Alkylating Agent Base Solvent Product
Imidazole This compound K2CO3 Acetonitrile 1-(Hexyl-d13)-1H-imidazole

The resulting deuterated functional molecules can be used in metabolic studies to trace the fate of the molecule in biological systems or as improved therapeutic agents.

Role in Isotope Tracing and Labeling Studies

Isotopic labeling is a powerful technique used to track the passage of an atom or a group of atoms through a chemical reaction or a biological pathway. wikipedia.org The stable isotopes of hydrogen, deuterium (D), make 1-iodohexahe-d13 an excellent tracer molecule.

Tracking Reaction Pathways in Organic Synthesis

By incorporating a deuterated fragment like the hexyl-d13 group into a molecule, chemists can follow its journey through a complex reaction sequence. The presence and position of the deuterium label in the final products and any intermediates can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This information provides invaluable insights into reaction mechanisms, helping to elucidate the connectivity of atoms and the nature of bond-breaking and bond-forming steps. ias.ac.in

For example, if 1-iodohexahe-d13 is used to alkylate a ketone to form a deuterated intermediate, the fate of the hexyl-d13 group in subsequent rearrangements or elimination reactions can be monitored to distinguish between different possible mechanistic pathways. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can also provide evidence for the rate-determining step of a reaction. libretexts.org

Methodologies for Isotopic Labeling of Precursors for Research

This compound serves as a key precursor for the synthesis of more complex isotopically labeled molecules for a wide range of research applications. These labeled compounds are essential as internal standards in quantitative mass spectrometry, for elucidating biosynthetic pathways, and for enhancing the metabolic stability of drugs. ucsb.edusymeres.com

The synthesis of these labeled precursors often involves standard organic transformations where 1-iodohexahe-d13 is a key reactant. For instance, it can be converted into a deuterated Grignard reagent, (CD3(CD2)4CD2MgI), which can then be used in a variety of reactions to introduce the hexyl-d13 group.

Examples of Precursor Synthesis from this compound

Reaction Type Reagents Product Application
Grignard Formation Mg, THF CD3(CD2)5MgI Nucleophilic addition, cross-coupling
Williamson Ether Synthesis NaO-R CD3(CD2)5-O-R Labeled ethers

The availability of such deuterated precursors is crucial for advancing research in various fields that rely on isotopic labeling.

Catalytic and Reagent Applications

While 1-iodohexahe itself is primarily used as an alkylating agent, its interactions in the presence of transition metal catalysts are of significant interest. In the broader context of alkyl iodides, they are known to participate in various catalytic cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds. sigmaaldrich.com

Although no specific catalytic applications for 1-iodohexahe-d13 are prominently documented, it can be inferred that it would behave similarly to its non-deuterated counterpart in such reactions. The iodide atom allows for oxidative addition to a low-valent transition metal center, initiating the catalytic cycle. The deuterated hexyl group would then be transferred to another organic fragment.

The primary role of 1-iodohexahe-d13 in a catalytic context is often as a substrate that introduces the labeled alkyl chain, rather than acting as a catalyst itself. The "iodide effect," where the iodide counterion can influence the stereochemistry and efficiency of certain transition metal-catalyzed reactions, is a known phenomenon, though its interplay with a deuterated substrate has not been extensively studied. utexas.edu

As a reagent, 1-iodohexahe-d13's primary function is to serve as a source of a nucleophilic or electrophilic hexyl-d13 group. For example, it can be used in the synthesis of organolithium or Grignard reagents, which are powerful nucleophiles for forming new carbon-carbon bonds.

Use in Catalytic Hydrogenation Studies

Catalytic hydrogenation is a fundamental process in organic synthesis where hydrogen is added across a double or triple bond, typically using a metal catalyst. While this process is extensively studied for various unsaturated compounds, specific research employing this compound in this context is not available in the reviewed literature.

In related studies, the hydrodehalogenation of alkyl iodides, which involves the removal of iodine and the addition of hydrogen, can be achieved through catalytic transfer hydrogenation. One study demonstrated the reductive deiodination of various alkyl iodides using a palladium catalyst and triethylsilane (TES) as a hydrogen source. Notably, the use of a deuterated silane (B1218182) (TES-d) allowed for the incorporation of deuterium in place of the iodine atom. acs.orgnih.gov This suggests a potential, though undocumented, application for this compound as a substrate to study the mechanisms of deiodination and subsequent deuteration.

Interactive Table: General Methods for Reductive Deiodination of Alkyl Iodides

MethodCatalystHydrogen/Deuterium SourceKey FeatureReference
Catalytic Transfer Hydrogenation10% Pd-CTriethylsilane (TES)Base-mediated, selective for deiodination acs.orgnih.gov
Conventional Hydrogenation10% Pd-CH₂ gasRequires base to neutralize HI by-product acs.orgnih.gov
Deuterium Labeling10% Pd-CTriethylsilane-d (TES-d)Allows for specific incorporation of deuterium acs.orgnih.gov

Exploration in the Development of New Reagents and Catalysts

The unique properties of deuterated compounds can be exploited in the development of novel reagents and catalysts. For instance, the altered stability and reactivity due to the deuterium isotope effect can lead to reagents with enhanced selectivity or catalysts with modified activity. However, there is no specific information in the surveyed literature that details the use of this compound in the development of new reagents or catalysts.

Generally, alkyl iodides are versatile reagents in organic synthesis, often used as alkylating agents. wikipedia.org The presence of deuterium in this compound could theoretically be used to trace the alkyl group's fate in complex reactions or to study the mechanism of catalyst-poisoning by iodine-containing compounds.

Research into Environmental Chemical Transformation Mechanisms

The environmental fate of organoiodine compounds is a significant area of research due to their natural and anthropogenic sources and their role in the global iodine cycle. wikipedia.org Studies in this field often focus on understanding the pathways and rates of their degradation in various environmental compartments.

Mechanistic Studies of Alkyl Iodide Degradation Pathways in Model Systems

The degradation of alkyl iodides in the environment can be influenced by factors such as photolysis and reactions with atmospheric radicals like hydroxyl (OH) radicals. researchgate.net The strength of the carbon-iodine bond makes it susceptible to cleavage, initiating degradation. While general degradation pathways for simple alkyl iodides have been investigated, specific mechanistic studies involving this compound are not documented in the available literature. Deuterium labeling is a powerful technique for such studies, as it can help to pinpoint which C-H bonds are broken during degradation processes.

Abiotic and Biotic Transformation Mechanisms of Organoiodine Compounds

Organoiodine compounds can undergo both abiotic (non-biological) and biotic (biological) transformations in the environment.

Abiotic Transformation: Abiotic processes that can lead to the formation and transformation of organoiodine compounds include the iodination of dissolved organic matter (DOM) in the presence of metal oxides like manganese dioxide or through photochemical reactions. nih.govnih.gov The degradation of these compounds can also occur abiotically.

Biotic Transformation: Microorganisms can play a role in the degradation of organoiodine compounds. wikipedia.org Some bacteria have been shown to be capable of reductive dehalogenation, a process that removes halogen atoms from organic molecules.

Despite the general understanding of these transformation pathways for organoiodine compounds, no specific studies on the abiotic or biotic transformation of this compound were found. The use of deuterated compounds like this compound could be highly beneficial in tracing the transformation pathways and determining the rates of degradation in complex environmental systems. sae.org

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Efficient Deuteration Technologies

The traditional synthesis of deuterated molecules often involves multi-step processes that can be resource-intensive. The future of producing compounds like 1-iodohexa-1,1,2,2,3,3,4,4,5,5,6,6,6-d13 hinges on the development of greener and more efficient deuteration methods.

Current research is actively pursuing several promising avenues:

Catalytic Hydrogen Isotope Exchange (HIE): This is a key area of development, aiming for the direct replacement of C-H bonds with C-D bonds in a hexane (B92381) precursor. acs.orgacs.org Advances in catalysis, particularly with iridium pincer complexes, have shown high efficiency for H/D exchange in unactivated alkanes under mild conditions, using readily available deuterium (B1214612) sources like C6D6 or D2O. rsc.org Future work will likely focus on developing more cost-effective and recyclable catalysts based on earth-abundant metals to reduce reliance on precious metals like iridium and ruthenium. researchgate.net

Photochemical Deuteration: Visible-light induced deuteration is emerging as a powerful and sustainable strategy. rsc.org These methods often operate at ambient temperature and pressure, offering a milder alternative to traditional thermal methods. rsc.org Research is directed towards developing new photoredox catalysts that can selectively activate C-H bonds in alkyl chains for deuteration, potentially allowing for the late-stage deuteration of more complex molecules derived from a hexane backbone. nih.govrsc.org

Mechanochemical Methods: Piezoelectric catalysis initiated by mechanical force represents an innovative and green approach to dehalogenative deuteration. researchgate.net This technique can utilize D2O as an economical deuterium source to convert alkyl halides into their deuterated counterparts. researchgate.net Future exploration in this area could lead to solvent-free or minimally-solvent methods for producing deuterated alkanes, which could then be converted to 1-Iodohexane-d13.

These emerging technologies promise to make the production of this compound and similar labeled compounds more atom-economical, energy-efficient, and environmentally benign.

Deuteration TechnologyPotential Advantages for this compound SynthesisKey Research Focus
Catalytic HIE Direct deuteration of hexane precursors; potentially fewer synthetic steps.Developing catalysts with higher selectivity, lower cost, and improved recyclability. acs.orgrsc.org
Photochemical Methods Mild reaction conditions (ambient temperature/pressure); high functional group tolerance. rsc.orgDesigning new photocatalysts for selective C-H activation in alkanes. nih.gov
Mechanochemistry Reduced solvent usage; utilization of economical D2O. researchgate.netBroadening the substrate scope and improving deuterium incorporation efficiency.

Advanced Spectroscopic Techniques for In Situ Mechanistic Monitoring

Understanding the precise mechanism of reactions involving this compound is crucial for optimizing existing protocols and discovering new transformations. Operando spectroscopy, which involves monitoring a catalytic reaction under true working conditions, is a powerful methodology for achieving this. wikipedia.orghidenanalytical.com

Future studies on this compound will increasingly employ a suite of in situ techniques to probe reaction pathways in real-time. For instance, when this compound is used to form a Grignard reagent, real-time monitoring can provide critical safety and mechanistic data. hzdr.de

Operando NMR and IR Spectroscopy: These techniques can provide detailed structural information about reactants, intermediates, and products as they form. rsc.org For example, in situ FTIR spectroscopy can monitor the consumption of the C-I bond in this compound and the appearance of new species in solution. hzdr.de Similarly, in situ NMR could track the change in the chemical environment of the deuterium atoms throughout a reaction. rsc.org

Operando Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous or polar media, as water is a weak Raman scatterer. rsc.org It can be employed to investigate reactions of this compound in biphasic systems or with water-soluble catalysts.

Combined Spectroscopic Approaches: The most detailed mechanistic insights are often gained by combining multiple spectroscopic methods within a single reaction setup. uu.nl A future experimental design could integrate UV-vis and X-ray absorption spectroscopy to simultaneously probe the electronic state of a metal catalyst and the concentration of organic species during a cross-coupling reaction involving this compound. uu.nltue.nl

By applying these advanced techniques, researchers can construct a much clearer picture of reaction kinetics, identify transient intermediates, and understand catalyst deactivation pathways, leading to more rational and efficient process development. hidenanalytical.com

Spectroscopic TechniqueInformation Gained for this compound ReactionsFuture Application Example
In Situ FTIR/NMR Real-time concentration profiles of reactants, intermediates, and products; structural elucidation of transient species. hzdr.dersc.orgMonitoring the formation and subsequent reactions of deuterated Grignard reagents to understand kinetics and side-product formation.
Operando Raman Mechanistic details in aqueous or highly polar solvent systems. rsc.orgStudying phase-transfer catalyzed reactions involving this compound.
Combined Methods (e.g., XAS/UV-vis) Simultaneous information on catalyst state (e.g., oxidation state) and organic species transformation. uu.nltue.nlElucidating the complete catalytic cycle of a transition-metal-catalyzed cross-coupling reaction.

Expansion of Applications in New Synthetic Methodologies

The primary utility of deuterated compounds like this compound lies in their ability to act as probes and tools in the development of new synthetic reactions. acs.orgucsb.edu

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, meaning it breaks more slowly in chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. portico.orgepfl.ch this compound can be used as a substrate in newly developed C-H activation or cross-coupling reactions. By comparing its reaction rate to that of non-deuterated 1-iodohexane (B118524), researchers can determine if the C-H (or C-D) bond cleavage is the rate-determining step of the reaction. researchgate.netwikipedia.org This information is invaluable for optimizing catalysts and reaction conditions.

Probing Reaction Pathways: In complex reaction cascades or rearrangements, this compound can serve as a tracer. By analyzing the position of the deuterium atoms in the final product(s) using techniques like NMR or mass spectrometry, the precise pathway of the atoms from the starting material can be mapped out.

Development of Deuterated Pharmaceuticals: While this compound itself is a simple building block, it serves as a precursor for more complex deuterated molecules. The "deuterium effect" can be used to favorably alter the metabolic profiles (ADME properties) of drug candidates by slowing down metabolic processes that involve C-H bond cleavage. acs.orgnih.gov this compound could be a starting material in the synthesis of deuterated analogues of existing drugs or new chemical entities, where the hexyl moiety is a key structural component.

Future research will see this compound and similar labeled synthons being employed to investigate increasingly complex and novel chemical transformations, pushing the boundaries of synthetic organic chemistry. ucsb.edunih.gov

Interdisciplinary Research Integrating Computational Chemistry with Experimental Design for this compound studies

The synergy between computational chemistry and experimental work is revolutionizing how chemical research is conducted. gexinonline.comhokudai.ac.jp For studies involving this compound, this integration offers predictive power that can save significant time and resources.

Predicting Reaction Outcomes and Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways. montclair.edu Researchers can compute the energy profiles for proposed mechanisms involving this compound, identifying the most likely transition states and intermediates before a single experiment is performed. researchgate.net This approach can help predict the feasibility of a new reaction, anticipate potential byproducts, and explain experimentally observed selectivity. arxiv.org

Interpreting Spectroscopic Data: Computational chemistry is essential for accurately interpreting complex spectroscopic data. gexinonline.com For example, vibrational frequencies for the C-D bonds in this compound and its potential reaction intermediates can be calculated and compared with experimental IR or Raman spectra to confirm structural assignments.

Guiding Catalyst and Substrate Design: In silico methods can be used to predict how changes to a catalyst or substrate will affect reaction outcomes. nih.govnih.gov For instance, computational screening could identify the most promising ligand for a transition metal catalyst to achieve a desired transformation with this compound, guiding the experimentalist to synthesize and test only the most likely candidates.

This collaborative "predict-then-make" approach, where computational studies lead and inform experimental investigations, represents a major future direction. hokudai.ac.jp It will enable a more rational and efficient exploration of the chemistry of this compound, accelerating the pace of discovery in its synthesis and application.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Iodohexane-d13 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves isotopic labeling via H/D exchange or deuteration of precursors. For 1-Iodohexane-d13, hexane-d14 can be reacted with hydroiodic acid (HI) under controlled conditions. Critical parameters include reaction temperature (e.g., 40–60°C), solvent selection (e.g., non-polar solvents to minimize side reactions), and exclusion of light to prevent iodine degradation . Post-synthesis, purification via fractional distillation or column chromatography is essential to achieve >98% isotopic purity, verified by <sup>2</sup>H NMR or mass spectrometry .

Q. How should researchers characterize the purity and deuteration level of 1-Iodohexane-d13?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR can detect residual protonated species, while <sup>2</sup>H NMR quantifies deuteration efficiency.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies isotopic distribution patterns.
  • Gas Chromatography (GC) : Coupled with flame ionization detection (FID) assesses chemical purity (>99%) .
  • Physical Constants : Compare observed boiling point (≈179–181°C) and density (≈1.63 g/cm<sup>3</sup>) with literature values .

Q. What safety protocols are critical when handling 1-Iodohexane-d13 in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium thiosulfate to reduce iodine hazards .
  • Storage : Keep in amber glass bottles under inert gas (N2 or Ar) at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the deuteration of 1-Iodohexane-d13 influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Isotopic effects (e.g., kinetic isotope effects, KIE) alter reaction rates. For SN2 mechanisms, deuteration at the β-position reduces reaction rates due to increased mass affecting transition-state vibrational frequencies. Experimental designs should compare rate constants (kH/kD) using kinetic studies (e.g., GC or <sup>13</sup>C NMR monitoring) . For example, reactions with NaCN in DMF may show a KIE of 2–3, consistent with primary deuterium effects .

Q. How can researchers resolve contradictory data in solvent polarity effects on 1-Iodohexane-d13 stability?

  • Methodological Answer : Contradictions often arise from solvent trace impurities or varying experimental conditions. Systematic approaches include:

  • Controlled Replicates : Repeat experiments under identical conditions (e.g., anhydrous solvents, standardized light exposure).
  • Advanced Analytics : Use LC-MS/MS to identify degradation byproducts (e.g., hexene-d12 or iodine residues).
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict solvent interactions and stability trends .

Q. What strategies optimize the use of 1-Iodohexane-d13 in tracer studies for metabolic or environmental research?

  • Methodological Answer :

  • Isotopic Dilution Analysis : Spiking samples with known quantities of 1-Iodohexane-d13 corrects for recovery losses during extraction.
  • Mass Spectrometry Imaging (MSI) : Maps spatial distribution in biological tissues with µm-resolution.
  • Environmental Fate Studies : Use GC-IRMS (Isotope Ratio MS) to track degradation pathways in soil/water systems, correlating δ<sup>2</sup>H values with microbial activity .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to evaluate 1-Iodohexane-d13 decomposition under varying pH conditions?

  • Methodological Answer :

  • pH Buffers : Prepare solutions (pH 2–12) using citrate (acidic), phosphate (neutral), and carbonate (basic) buffers.
  • Sampling Intervals : Collect aliquots at t = 0, 1, 3, 6, 12, 24 hrs for GC-MS analysis.
  • Rate Law Determination : Fit data to first-order kinetics (ln[C] vs. time). Include control experiments (e.g., dark vs. light) to isolate photolytic effects .

Q. What are the best practices for reconciling discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) of 1-Iodohexane-d13?

  • Methodological Answer : Discrepancies may stem from calibration errors or sample impurities. Solutions include:

  • Reference Standards : Cross-validate using NIST-traceable compounds.
  • Differential Scanning Calorimetry (DSC) : Measure ΔHvap directly under inert atmospheres.
  • Collaborative Studies : Compare results across labs using shared protocols .

Tables of Key Data

Property Value Method Reference
Molecular Weight290.23 g/molMS
Boiling Point179–181°CDistillation
Density (20°C)1.63 g/cm<sup>3</sup>Pycnometry
Isotopic Purity>98% d13<sup>2</sup>H NMR
Decomposition pH SensitivityStable at pH 5–8; hydrolyzes >pH 10Kinetic Studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.